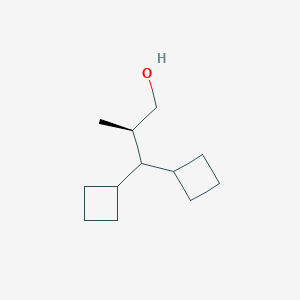
7-Methoxyquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxyquinoline Hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline Hydrochloride can be achieved through several methods. One common method involves the reaction of 7-methoxyquinoline with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and green approach. This method utilizes microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. These methods ensure consistent quality and high yield of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
7-Methoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other quinoline derivatives with altered properties.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal and synthetic chemistry .
科学的研究の応用
7-Methoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, it is used to study the interactions of quinoline derivatives with biological molecules.
Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 7-Methoxyquinoline Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes and receptors, leading to the inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them effective anticancer agents .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
Quinine: A well-known antimalarial drug, quinine has a similar quinoline structure but with different functional groups.
Uniqueness
7-Methoxyquinoline Hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for exploring new synthetic pathways and developing novel therapeutic agents .
特性
IUPAC Name |
7-methoxyquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYBWPAQXRERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)
![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)




![N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2413185.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)
